molecular formula C17H13NO B6337673 4-(2-Methylbenzoyl)quinoline;  97% CAS No. 855633-82-8

4-(2-Methylbenzoyl)quinoline; 97%

Cat. No. B6337673
M. Wt: 247.29 g/mol
InChI Key: JRWUBZOTSZCQAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic and medicinal chemists are expected to produce greener and more sustainable chemical processes . This includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular formula of “4-(2-Methylbenzoyl)quinoline; 97%” is C17H13NO . Its molecular weight is 247.29 g/mol .


Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methylbenzoyl)quinoline; 97%” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .

Safety And Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a flammable liquid (Category 4), has acute toxicity when ingested (Category 4), and poses a short-term (acute) aquatic hazard (Category 3) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid release to the environment .

Future Directions

Quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the future directions of “4-(2-Methylbenzoyl)quinoline; 97%” could involve exploring greener synthetic approaches and investigating its potential applications in medicinal and industrial chemistry .

properties

IUPAC Name

(2-methylphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c1-12-6-2-4-8-15(12)17(19)14-10-13-7-3-5-9-16(13)18-11-14/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWUBZOTSZCQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-3-yl(o-tolyl)methanone

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